molecular formula C12H12N2O2 B1369924 methyl 3-(1H-pyrazol-1-ylmethyl)benzoate CAS No. 562803-63-8

methyl 3-(1H-pyrazol-1-ylmethyl)benzoate

Cat. No.: B1369924
CAS No.: 562803-63-8
M. Wt: 216.24 g/mol
InChI Key: DWRSIYURKMHQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate is an organic compound with the molecular formula C12H12N2O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a pyrazole ring is attached to the benzene ring via a methylene bridge.

Scientific Research Applications

Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet (SDS) for methyl 3-(1H-pyrazol-1-ylmethyl)benzoate indicates that it is a combustible liquid and harmful if swallowed . It is also harmful to aquatic life . Precautions should be taken to avoid heat, sparks, open flames, and hot surfaces. It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-pyrazol-1-ylmethyl)benzoate typically involves the reaction of 3-(chloromethyl)benzoic acid with pyrazole in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a base like potassium carbonate or sodium hydroxide .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The exact mechanism of action of methyl 3-(1H-pyrazol-1-ylmethyl)benzoate is not well-understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate: Unique due to the presence of both a pyrazole ring and a benzoate ester.

    Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate: Similar structure but with the pyrazole ring attached at the para position.

    Ethyl 3-(1H-pyrazol-1-ylmethyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

The presence of the pyrazole ring can impart distinct chemical and biological properties compared to other benzoate esters .

Properties

IUPAC Name

methyl 3-(pyrazol-1-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12(15)11-5-2-4-10(8-11)9-14-7-3-6-13-14/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRSIYURKMHQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594632
Record name Methyl 3-[(1H-pyrazol-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562803-63-8
Record name Methyl 3-[(1H-pyrazol-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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